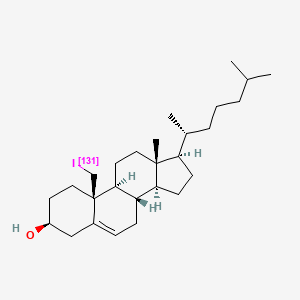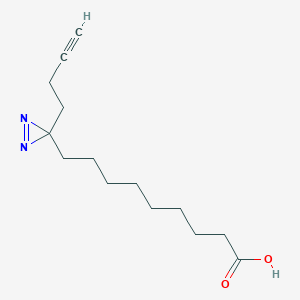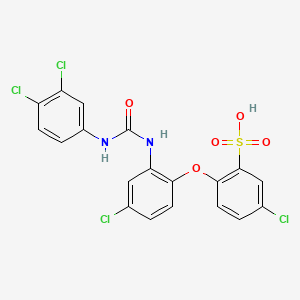
Iodocholesterol (131I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodine I 131 Iodocholesterol is a radioiodine-labeled cholesterol analogue with diagnostic imaging activity upon scintigraphy. Upon administration, iodine I 131 iodocholesterol accumulates in tissues where steroid hormones are produced, including the adrenal glands and, to a lesser extent, the ovaries and the testes. After binding to low-density lipoprotein (LDL) receptors on adrenocortical cells, this agent is internalized. As cholesterol is the precursor for all adrenocortical steroid hormones, areas of hormonal hypersecretion, can be visualized using scintigraphy and the adrenocortical function can be assessed.
Iodocholesterol (131I) is a cholestanoid.
Aplicaciones Científicas De Investigación
1. Adrenal Gland Imaging and Diagnosis
Iodocholesterol (131I), specifically 131I-19-iodocholesterol, has been extensively used as an adrenal-imaging agent. This radiopharmaceutical is valuable in identifying aldosterone-producing adenomas in patients with hypertension and biochemical evidence of abnormal renin-angiotensin-aldosterone system functioning. Studies demonstrate that in cases where biochemical findings suggest the presence of an aldosterone-producing adenoma, 131I-19-iodocholesterol can asymmetrically accumulate in the adrenal uptake, thereby helping to locate the tumor before surgical intervention (Hogan et al., 1976).
2. Synthesis and Stability for Clinical Use
Efforts to synthesize 131I-19-iodocholesterol de novo have been documented, highlighting the importance of achieving a high level of chemical purity for clinical applications. This synthesis is crucial since the radiopharmaceutical is not readily available from commercial sources and is required to be converted from a radiochemical to a radiopharmaceutical for diagnostic purposes (Couch et al., 1976).
3. Thyroidal Accumulation Considerations
The use of 131I-19-iodocholesterol for adrenal gland scintigraphy raises concerns regarding thyroidal accumulation of the radiopharmaceutical. Studies have evaluated the percentage uptake of 131I in the human thyroid gland and the efficacy of various thyroid-blocking agents like triiodothyronine (T3), Lugol's solution, and potassium perchlorate (KClO4) in mitigating this accumulation (Barbarino et al., 1975).
4. Improved Adrenal Imaging Agents
Research has led to the development of superior adrenal imaging agents like NP-59, which is derived from 131I-19-iodocholesterol. NP-59 demonstrates higher adrenal uptake and adrenal-to-tissue ratios compared to its predecessor, offering better in vivo stability and improved adrenal imaging, particularly useful in early detection of adrenal-cortical disorders (Sarkar et al., 1975).
5. Detection of Steroid-Secreting Neoplasms
131I-19-iodocholesterol has potential applications in detecting steroid-secreting neoplasms of the testis and ovary. Quantitative tissue studies have demonstrated increased concentration of this radiopharmaceutical in specific types of adenomas, suggesting its broader utility in identifying various neoplasms (Leonard et al., 1979).
6. Nonfunctioning Adrenal Adenomas Visualization
The compound has been used to locate nonfunctioning adrenocortical adenomas, challenging the notion that excess steroid production is necessary for its uptake. This opens up possibilities for its use in diagnosing a range of adrenal disorders beyond those associated with hypersecretion of steroids (Rizza et al., 1978).
Propiedades
Número CAS |
42220-21-3 |
|---|---|
Nombre del producto |
Iodocholesterol (131I) |
Fórmula molecular |
C27H45IO |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10S,13R,14S,17R)-10-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28+4 |
Clave InChI |
FIOAEFCJGZJUPW-ODFYUTSGSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[131I])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Otros números CAS |
42220-21-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)


